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Abstract

Pridopidine is an investigational, orally administered small molecule that acts as a selective
Sigma-1 receptor (S1R) agonist.[1] Its unique mechanism of action, distinct from traditional
antidopaminergic pathways, has garnered significant interest for its potential neuroprotective
effects. This guide provides a comparative analysis of pridopidine's efficacy, safety, and
underlying mechanisms in patients not concurrently taking antidopaminergic medications, with
a focus on data from clinical trials in Huntington's disease (HD) and amyotrophic lateral
sclerosis (ALS).

Mechanism of Action: The Sigma-1 Receptor
Pathway

Pridopidine's primary target is the Sigma-1 receptor (S1R), a chaperone protein located at the
endoplasmic reticulum-mitochondrion interface that regulates key cellular processes impaired
in neurodegenerative diseases.[1][2] Activation of the S1R by pridopidine is thought to confer
neuroprotective effects by enhancing mitochondrial function, reducing cellular stress and
inflammation, and promoting the clearance of toxic proteins.[1][3] This mechanism is believed
to prevent neuronal cell death and strengthen neuronal connections.[1] In preclinical HD
models, pridopidine has been shown to rescue mitochondrial function.[2][4]
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Figure 1: Pridopidine's Signaling Pathway. This diagram illustrates how pridopidine activates
the Sigma-1 receptor, leading to downstream effects that are thought to be neuroprotective.

Comparative Efficacy in Clinical Trials

The efficacy of pridopidine has been evaluated in several clinical trials, with a particular focus
on patient populations not taking antidopaminergic medications.

Huntington's Disease (HD)

The Phase 3 PROOF-HD study evaluated the efficacy and safety of pridopidine (45 mg twice
daily) in patients with HD.[5][6] While the trial did not meet its primary endpoint of change in the
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Unified Huntington's Disease Rating Scale-Total Functional Capacity (UHDRS-TFC) in the
overall population, prespecified analyses of participants not taking antidopaminergic
medications (ADMSs) revealed significant benefits.[5][6][7]

Table 1: Key Efficacy Results from the PROOF-HD Trial in Patients Not Taking ADMs

Pridopidine vs.
Endpoint Timepoint Placebo (Change p-value
from Baseline)

Composite UHDRS

Week 52 A0.43 0.04[5]
(CUHDRS)
Stroop Word Reading

Week 52 NA.22 0.02[5]
(SWR)
Q-Motor Finger

Week 52 A-22.84 0.04[5]

Tapping (I01)

Long-term data from the PROOF-HD trial and its open-label extension have suggested that
pridopidine continues to slow disease progression for up to two years in patients not taking
ADMs.[6] A new Phase 3 trial to confirm these findings is expected to begin in the first half of
2026.[6]

Amyotrophic Lateral Sclerosis (ALS)

Pridopidine was also investigated in the HEALEY ALS Platform Trial.[8][9] The study did not
meet its primary endpoint, which was the change from baseline in the ALS Functional Rating
Scale-Revised (ALSFRS-R) total score at 24 weeks in the overall study population.[9][10]
However, post-hoc analyses suggested potential benefits in certain subgroups.

Table 2: Subgroup Analyses from the HEALEY ALS Platform Trial
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Pridopidine vs.

Patient Subgroup Endpoint p-value
Placebo
Definite/Probable ALS  ALSFRS-R Trended favorably 0.19[¢]
& Early Participants Progression (A2.4) '
Definite/Probable ALS
o Dyspnea Improved (A1.35) 0.0148]
& Early Participants
Definite/Probable
ALS, Early & Fast Speaking Rate Improved (A1.08) <0.0001][8]
Progressors
Definite/Probable
ALS, Early & Fast Articulation Rate Improved (A1.03) <0.0001]8]
Progressors

A Kaplan-Meier survival analysis also showed a trend towards prolonged median survival time

in the definite/probable ALS and early participant subgroup.[8]

Experimental Protocols

PROOF-HD Study (NCT04556656)

Design: A Phase 3, randomized, double-blind, placebo-controlled trial.[5]

Participants: Individuals with a diagnosis of HD and a Total Functional Capacity (TFC) score

>7.[5]

Intervention: Pridopidine 45 mg twice daily or placebo.[5]

Primary Endpoint: Change in UHDRS-TFC score.[5]

Key Secondary Endpoint: Change in the composite UHDRS (cUHDRS) score.[5]

Subgroup Analysis: A prespecified analysis was conducted on participants not taking

antidopaminergic medications.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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